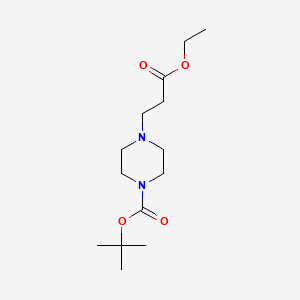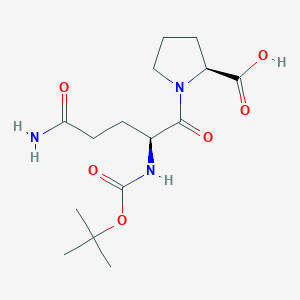
Boc-Gln-Pro-OH
Übersicht
Beschreibung
Boc-Gln-Pro-OH, also known as tert-Butoxycarbonyl-L-glutaminyl-L-proline, is a protected dipeptide commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino terminus during peptide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide product.
Wissenschaftliche Forschungsanwendungen
Boc-Gln-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is used in the production of peptide-based materials and biopolymers.
Wirkmechanismus
Dipeptides like “Boc-Gln-Pro-OH” are often used in peptide synthesis, a process used to create complex peptides and proteins for use in research and medicine . The Boc group is a protective group used in organic synthesis. It’s used to prevent certain functional groups from reacting until the desired reactions have taken place .
Safety and Hazards
When handling “Boc-Gln-Pro-OH”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental ingestion or contact, immediate medical attention should be sought . It’s also advised to use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Research on similar compounds suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Boc-Gln-Pro-OH in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no available information on the subcellular localization of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Pro-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction is carried out in an organic solvent like tert-butyl alcohol.
Coupling Reaction: The protected L-glutamine is then coupled with L-proline using a coupling reagent such as di-tert-butyl dicarbonate. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified through crystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used for large-scale production due to its efficiency and ability to automate the elongation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Gln-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate: Used as a coupling reagent.
Dichloromethane: Commonly used as a solvent in coupling reactions.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions with other amino acids result in longer peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Glu-OH: tert-Butoxycarbonyl-L-glutamic acid
Boc-Asn-OH: tert-Butoxycarbonyl-L-asparagine
Boc-Gly-OH: tert-Butoxycarbonyl-glycine
Uniqueness
Boc-Gln-Pro-OH is unique due to the presence of both L-glutamine and L-proline residues, which confer specific structural and functional properties. The combination of these amino acids allows for the synthesis of peptides with unique sequences and biological activities. Additionally, the Boc protection provides stability and selectivity during peptide synthesis, making this compound a valuable tool in research and industrial applications .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)24-14(23)17-9(6-7-11(16)19)12(20)18-8-4-5-10(18)13(21)22/h9-10H,4-8H2,1-3H3,(H2,16,19)(H,17,23)(H,21,22)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKDYFCAXHHKP-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177544 | |
| Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-99-0 | |
| Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


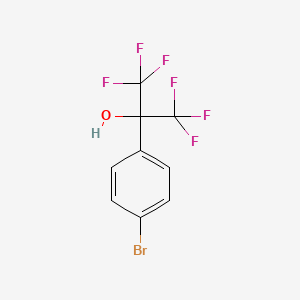

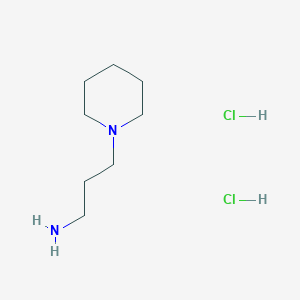
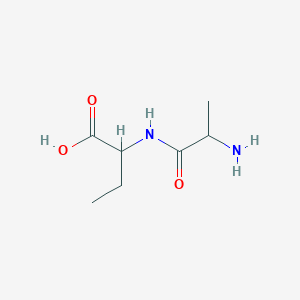
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)
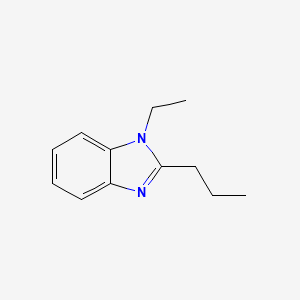


![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)
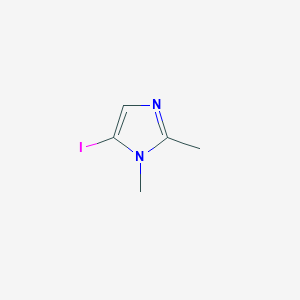
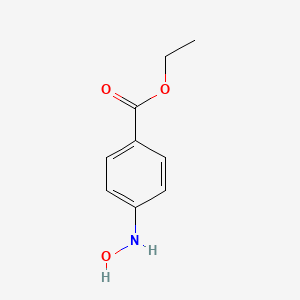
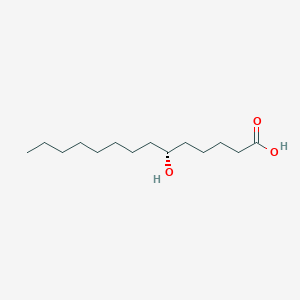
![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)
